3,3,6-Trimethylbicyclo[3.1.0]hexan-2-one
CAS No.: 53966-40-8
Cat. No.: VC18656256
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53966-40-8 |
|---|---|
| Molecular Formula | C9H14O |
| Molecular Weight | 138.21 g/mol |
| IUPAC Name | 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one |
| Standard InChI | InChI=1S/C9H14O/c1-5-6-4-9(2,3)8(10)7(5)6/h5-7H,4H2,1-3H3 |
| Standard InChI Key | HANQTSNTSAMPQO-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2C1C(=O)C(C2)(C)C |
Introduction
Structural Analysis and Molecular Characteristics
Bicyclic Framework and Substituent Effects
The core structure of bicyclo[3.1.0]hexan-2-one consists of a six-membered ring system fused with a cyclopropane ring, creating significant steric strain and angular tension. The addition of methyl groups at positions 3, 3, and 6 introduces further steric hindrance, which influences both the compound’s reactivity and conformational stability. The ketone at position 2 contributes to its polarity and serves as a potential site for nucleophilic attack or reduction reactions .
The molecular formula of 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one is C₁₀H₁₄O, derived from the parent bicyclo[3.1.0]hexan-2-one (C₆H₈O) with three additional methyl groups (3 × CH₃). This aligns with the molecular weight of 138.22 g/mol, calculated as follows:
The exact mass, determined using isotopic abundances, is 138.1045 g/mol .
Stereochemical Considerations
The bicyclo[3.1.0]hexane system inherently possesses two bridgehead carbons (positions 1 and 4), which restrict ring puckering and enforce a rigid conformation. Methyl substituents at positions 3 and 6 further constrain rotational freedom, potentially leading to distinct diastereomeric forms. For example, the 3,3-dimethyl analog exhibits a planar ketone group, as evidenced by X-ray crystallography , suggesting that the trimethyl derivative may adopt a similar planar configuration.
Synthetic Approaches and Methodologies
(3 + 2) Annulation of Cyclopropenes
A convergent synthesis route for bicyclo[3.1.0]hexanes involves the photoredox-catalyzed (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method, employing iridium or organic photocatalysts under blue LED irradiation, enables the formation of all-carbon quaternary centers with high diastereoselectivity. For 3,3,6-trimethylbicyclo[3.1.0]hexan-2-one, a tailored approach might utilize a difluorocyclopropene precursor and a methyl-substituted cyclopropylaniline to introduce the desired substituents.
Functionalization of Preexisting Bicyclic Scaffolds
Physicochemical Properties
Thermal Stability and Phase Behavior
While experimental data for the trimethyl derivative are unavailable, the dimethyl analog (3,3-dimethylbicyclo[3.1.0]hexan-2-one) exhibits a melting point of N/A and a boiling point of N/A , suggesting that the additional methyl group in the trimethyl compound may further elevate its boiling point due to increased molecular weight and van der Waals interactions.
Spectroscopic Characteristics
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Infrared (IR) Spectroscopy: The ketone carbonyl stretch is expected near 1700–1750 cm⁻¹, consistent with similar bicyclic ketones .
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Bridgehead protons (positions 1 and 4) resonate upfield (δ 1.0–1.5 ppm) due to shielding by adjacent methyl groups. Methyl protons at positions 3 and 6 appear as singlets near δ 1.2–1.4 ppm .
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¹³C NMR: The ketone carbon (C-2) is anticipated at δ 210–220 ppm, while quaternary carbons (C-3 and C-6) may appear near δ 25–35 ppm .
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